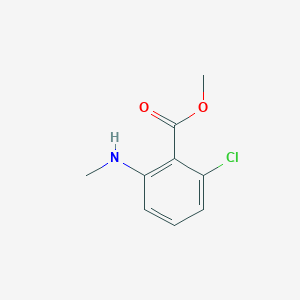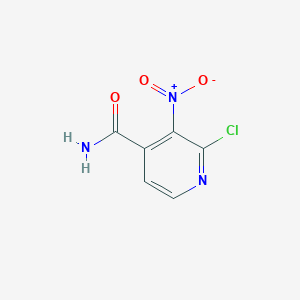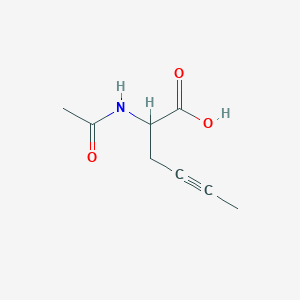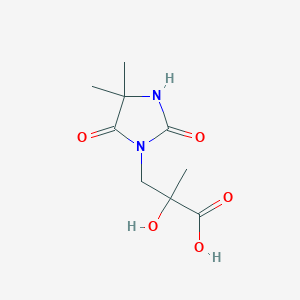
2-Chloro-6-methylamino-benzoic acid methyl ester
Übersicht
Beschreibung
2-Chloro-6-methylamino-benzoic acid methyl ester is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63400 . It is also known by other names such as methyl 2-chloro-6-methylaminobenzoate .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methylamino-benzoic acid methyl ester consists of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 199.04000 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-6-methylamino-benzoic acid methyl ester are not detailed in the literature, esters like it generally undergo reactions such as hydrolysis .Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Intermediate Compounds
Spectroscopic Analysis for Structure Elucidation
Spectroscopic studies, including FT-IR and NMR, are pivotal in analyzing the structural and spectral properties of salicylic acid derivatives, providing insights into the similarities and differences among various benzoic acid derivatives. Such studies not only contribute to a better understanding of molecular structures but also facilitate the design of molecules with desired chemical properties (Milena Jadrijević-Mladar Takač & Dražen Vikić Topić, 2004).
Polycondensation and Polymer Synthesis
Research into the polycondensation of aromatic polyamides illustrates the potential of benzoic acid esters in the synthesis of polymers with low polydispersities. These studies open pathways for the development of new materials with specific mechanical and chemical properties, such as block copolymers of N-alkylated poly(m-benzamide) and poly(p-benzamide), demonstrating the applicability of these compounds in material science and engineering (Ryuji Sugi et al., 2005).
Crystal Structure Analysis
The determination of crystal structures of benzoic acid derivatives through X-ray crystallography provides crucial information on molecular conformations and intermolecular interactions, essential for the design of compounds with specific functions. Such studies have significant implications in various fields, including pharmaceuticals and materials science, by informing the synthesis of more effective and stable compounds (I. Azumaya et al., 2003).
Biological Activity and Drug Development
The exploration of the biological activity of benzoic acid derivatives, including antimicrobial and cytotoxic effects, underscores the potential of these compounds in drug discovery and development. For example, derivatives synthesized from benzoic acid have been screened for antimicrobial activity, showing significant effects against various pathogens, which could lead to the development of new antibacterial and antifungal agents (M. Al-Omar & A. Amr, 2010).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation .
Biochemical Pathways
It’s plausible that the compound could influence pathways related to carbon–carbon bond formation, given its potential use in suzuki–miyaura coupling reactions .
Result of Action
Given its potential use in suzuki–miyaura coupling reactions, it may play a role in facilitating carbon–carbon bond formation .
Eigenschaften
IUPAC Name |
methyl 2-chloro-6-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11-7-5-3-4-6(10)8(7)9(12)13-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAWGTMGDCIXAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-6-(methylamino)benzoate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1454659.png)










![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1454679.png)